![molecular formula C17H16N4O6S B2964661 N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide CAS No. 876941-45-6](/img/structure/B2964661.png)
N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide” is a compound with the formula C17H16N4O6S . It belongs to the class of endogenous metabolites . The compound has been characterized using 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various spectroscopic techniques . Unfortunately, the specific details of the molecular structure analysis are not available in the retrieved literature.Scientific Research Applications
Synthesis and Molecular Interactions
N-{4-[(4,6-Dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide and its derivatives are extensively researched for their synthesis, molecular interactions, and applications in various scientific fields. One study focused on the synthesis of novel p-hydroxycinnamic acid amides to investigate their fluorescence binding with bovine serum albumin (BSA), highlighting the potential of such compounds for biochemical sensor applications (Meng et al., 2012). Another research effort synthesized and evaluated novel dicationic imidazo[1,2-a]pyridines for their antiprotozoal properties, showcasing the potential of such compounds in medicinal chemistry (Ismail et al., 2004).
Bio-imaging and Diagnostic Applications
A phenoxazine-based fluorescent chemosensor was developed for the discriminative detection of Cd2+ and CN− ions, demonstrating applications in bio-imaging and environmental monitoring. This sensor's ability to detect specific ions with high sensitivity has implications for biomedical diagnostics and environmental safety assessments (Ravichandiran et al., 2020).
Inhibitory and Biological Activity
Research into the structural-activity relationship of specific compounds has led to insights into their inhibitory effects on transcription factors NF-kappaB and AP-1, suggesting potential therapeutic applications for diseases associated with these transcription factors (Palanki et al., 2000). Additionally, studies on non-carboxylic anti-inflammatory compounds, specifically arylcarboxamides and arylthiocarboxamides, have highlighted their role in inhibiting brain edema, offering pathways to novel treatments for inflammation-based neurological disorders (Robert et al., 1995).
Herbicide Design and Molecular Docking
The rational design of pyrimidinylbenzoates as acetohydroxyacid synthase inhibitors integrated molecular docking and 3D-QSAR studies, illustrating the compound's potential in agricultural science as herbicides. This research not only provides a foundation for designing more effective herbicides but also for understanding the interaction between chemical compounds and biological targets (He et al., 2007).
Antimicrobial and Antiallergic Compounds
Novel furan and thiophene derivatives have been synthesized and evaluated for their antimicrobial activity, showing promise in developing new treatments for infectious diseases. Such studies contribute to the ongoing search for effective antimicrobial agents in a landscape of rising antibiotic resistance (Ravindra et al., 2008). Additionally, the synthesis of furan-3-carboxamides with potential antiallergic properties highlights the versatility of furan derivatives in addressing a range of biological activities and their potential in drug development (Georgiev et al., 1987).
Mechanism of Action
This compound is a sulfonamide derivative , a class of compounds known for their antimicrobial properties . Sulfonamides were the first antimicrobial drugs that led to antibiotic evolution in medicine . They are known as sulfa drugs, derived from sulphanilamide which prevents the growth of bacteria .
Safety and Hazards
Properties
IUPAC Name |
N-[4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S/c1-25-14-10-15(26-2)20-17(19-14)21-28(23,24)12-7-5-11(6-8-12)18-16(22)13-4-3-9-27-13/h3-10H,1-2H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYUKKLXXHBZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
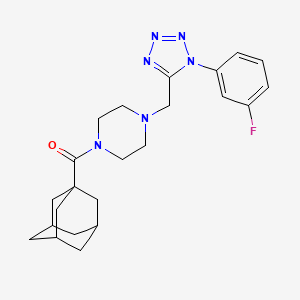

![N-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2964585.png)
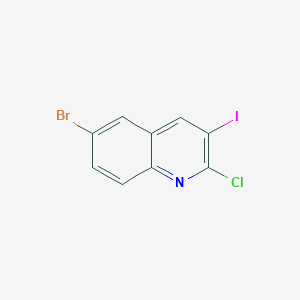
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2964590.png)

![N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2964593.png)
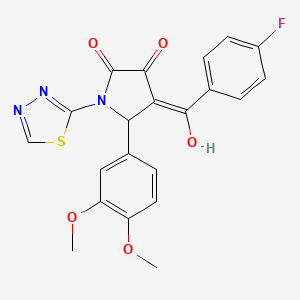
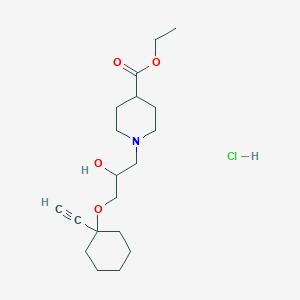
![3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2964596.png)
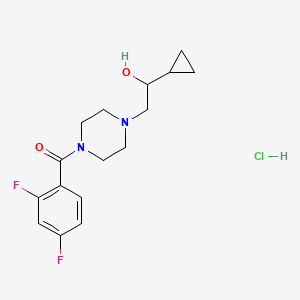
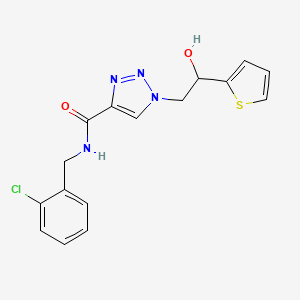
![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2964599.png)

